![molecular formula C15H16N2OS B2880870 2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 588692-41-5](/img/structure/B2880870.png)
2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
“2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound used for proteomics research . It has a molecular formula of C15H16N2OS .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
2-Amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in the synthesis of heterocyclic compounds with potential biological activities. In a study, heterocyclic synthesis with thiophene derivatives, including thiophene-2-carboxamide, showed promising antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating the potential of such compounds in drug development (Ahmed, 2007).
Antimicrobial and Antioxidant Properties
Research on acid chloride derivatives of 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophen-3-carboxamide revealed significant in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid, respectively. This suggests its utility in developing treatments with anti-inflammatory and antioxidant properties (Kumar, Anupama, & Khan, 2008).
Antinociceptive Activity
Another dimension of its application is the synthesis of derivatives that exhibit antinociceptive activity. For instance, the conversion of thiophene-3-carboxylic acid derivatives into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides demonstrated promising antinociceptive properties, highlighting its potential in pain management research (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Catalytic Applications
The compound also finds relevance in catalysis, as seen in the synthesis and spectral linearity study of some (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides. These derivatives were synthesized through a solvent-free process, demonstrating the compound's versatility and efficiency in synthesizing imine-carboximido derivatives (Thirunarayanan & Sekar, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Mode of Action
It’s known that the compound can cause irritation to the respiratory system , suggesting it may interact with receptors or enzymes in the respiratory tract.
Result of Action
It has been reported to cause irritation to the respiratory system , suggesting it may induce inflammatory responses at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy and action may also be affected by factors such as pH, temperature, and the presence of other substances in the environment.
properties
IUPAC Name |
2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-14-13(11-7-4-8-12(11)19-14)15(18)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBLBHSBKQYFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
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